
Chlorocarbonyl gold(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorocarbonyl gold(I): , with the chemical formula CAuClO , is a compound that features a gold atom coordinated to a carbonyl group and a chloride ion. This compound is known for its unique properties and applications, particularly in the field of catalysis .
作用机制
Target of Action
Chlorocarbonyl gold(I), also known as Chlorocarbonylgold(I), primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells. It is involved in various cellular processes, including DNA synthesis, cell growth, and protection against oxidative stress .
Mode of Action
The compound interacts with its targets by forming stable gold-thiolate or gold-selenolate complexes . This interaction leads to the inhibition of the enzyme activity, thereby disrupting the normal cellular processes . The gold complexes can trigger cell death via reactive oxygen species (ROS) .
Biochemical Pathways
The inhibition of TrxR disrupts the thioredoxin system, a key component of the cellular antioxidant defense mechanism . This disruption leads to an increase in ROS, which can cause oxidative damage to cellular components, leading to cell death . Interestingly, gold complexes were recently reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption .
Result of Action
The result of Chlorocarbonyl gold(I)'s action is the induction of cell death via the generation of ROS . This makes it a potential therapeutic agent for conditions such as cancer, where the induction of cell death in cancer cells is a desired outcome .
Action Environment
The action, efficacy, and stability of Chlorocarbonyl gold(I) can be influenced by various environmental factors. For instance, the compound is sensitive to atmospheric oxygen and moisture, and it is recommended to be stored in an inert atmosphere and at a temperature below -20°C . These factors need to be taken into consideration when handling and using the compound.
准备方法
Synthetic Routes and Reaction Conditions: Chlorocarbonyl gold(I) can be synthesized through the reaction of gold(I) chloride with carbon monoxide. The reaction typically takes place under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for Chlorocarbonyl gold(I) are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled environments to maintain the stability and purity of the compound .
化学反应分析
Types of Reactions: Chlorocarbonyl gold(I) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different gold compounds.
Reduction: Reduction reactions can lead to the formation of elemental gold.
Substitution: The chloride ion or the carbonyl group can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include dichlorine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligands such as phosphines or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Gold(III) compounds.
Reduction: Elemental gold.
Substitution: Various gold-ligand complexes.
科学研究应用
Chlorocarbonyl gold(I) has several applications in scientific research, including:
相似化合物的比较
Gold(I) chloride (AuCl): Similar in structure but lacks the carbonyl group.
Gold(III) chloride (AuCl3): Higher oxidation state and different reactivity.
Gold(I) phosphine complexes: Similar coordination environment but with phosphine ligands instead of carbonyl and chloride.
Uniqueness: Chlorocarbonyl gold(I) is unique due to its combination of a carbonyl group and a chloride ion coordinated to a gold atom. This unique structure imparts distinct reactivity and catalytic properties that are not observed in other gold compounds .
属性
IUPAC Name |
chloromethanone;gold(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClO.Au/c2-1-3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLIHFWOYWDOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-](=O)Cl.[Au+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CAuClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504778 |
Source


|
| Record name | Gold(1+) chloro(oxo)methanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50960-82-2 |
Source


|
| Record name | Gold(1+) chloro(oxo)methanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
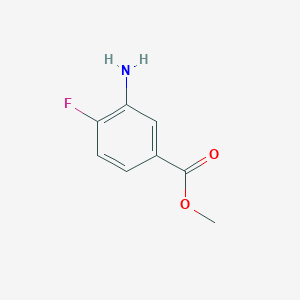

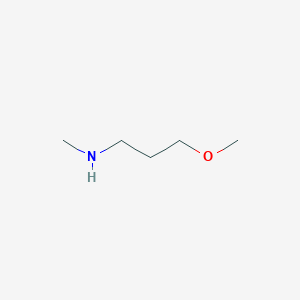
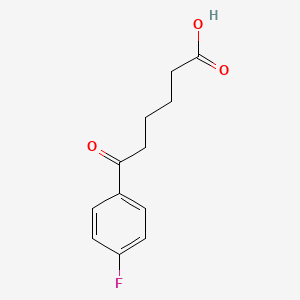
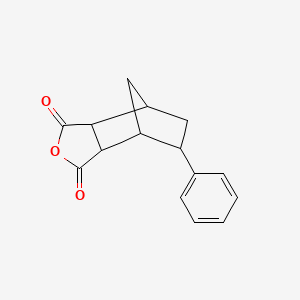




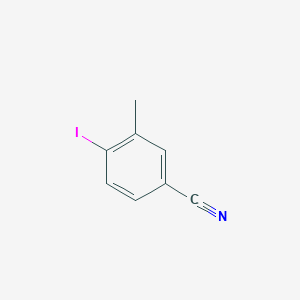
![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)



